molecular formula C7H15NO B13270732 3-(Aminomethyl)-2-methylcyclopentan-1-ol

3-(Aminomethyl)-2-methylcyclopentan-1-ol

Cat. No.: B13270732
M. Wt: 129.20 g/mol
InChI Key: OCONBKDZIPAJCR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-methylcyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopentanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:

    Starting Materials: 2-methylcyclopentanone, formaldehyde, ammonia.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 3-(Aminomethyl)-2-methylcyclopentanone.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-methylcyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-2-methylcyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    3-(Aminomethyl)-2-methylcyclopentanol: Similar structure but with different substitution patterns.

    2-(Aminomethyl)-3-methylcyclopentan-1-ol: Isomer with different positioning of the substituents.

Uniqueness

3-(Aminomethyl)-2-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an aminomethyl group and a hydroxyl group on a cyclopentane ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(aminomethyl)-2-methylcyclopentan-1-ol

InChI

InChI=1S/C7H15NO/c1-5-6(4-8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3

InChI Key

OCONBKDZIPAJCR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC1O)CN

Origin of Product

United States

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